(Propylsulfinyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

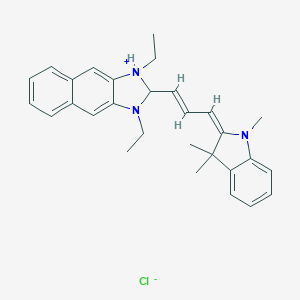

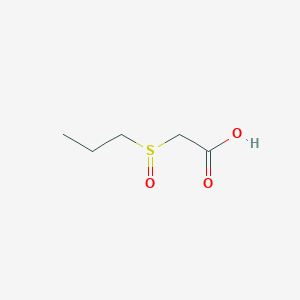

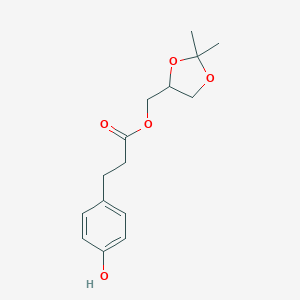

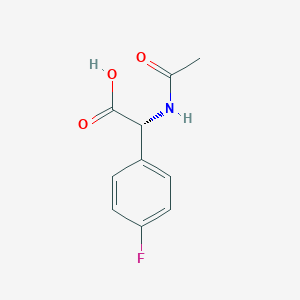

“(Propylsulfinyl)acetic acid” is a chemical compound with the CAS Number: 137375-80-5 . It has a molecular weight of 150.2 and its molecular formula is C5H10O3S . It is typically stored at room temperature and has a physical form of liquid .

Molecular Structure Analysis

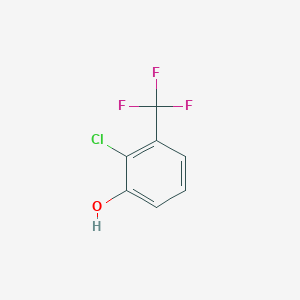

The molecular structure of “(Propylsulfinyl)acetic acid” is represented by the InChI code 1S/C5H10O3S/c1-2-3-9(8)4-5(6)7/h2-4H2,1H3,(H,6,7) . This indicates that the molecule consists of a propyl group (C3H7) attached to a sulfinyl group (SO), which is further attached to an acetic acid group (CH2COOH).

Physical And Chemical Properties Analysis

“(Propylsulfinyl)acetic acid” is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and solubility are not specified in the available resources.

Applications De Recherche Scientifique

Modulation of Cellular Functions by Acetic Acid

Acetic acid has been a molecule of great interest due to its role in yeast research, recognized both as a by-product of alcoholic fermentation and as a product of various biological metabolisms. It is associated with arrested fermentations or its utilization in the food industry as vinegar. Research into acetic acid's impact on yeast cells has revealed a complex cascade of molecular events involved in cell death induced by acetic acid. This cell death is now considered a model in the yeast regulated cell death field, providing insights into modulable targets for biotechnology and biomedicine applications. Understanding the pharmacological and genetic regulation of cell death mechanisms induced by acetic acid has opened avenues for designing improved biomedical strategies and developing more resilient yeast strains for industrial applications (Chaves et al., 2021).

Acetic Acid and Corrosion of Copper

The corrosive effects of acetic acid vapors, along with other carboxylic acids, on copper have been extensively reviewed. These acids are present in various environmental mediums and are produced through biomass combustion, industrial emissions, and are notably aggressive towards copper over prolonged exposure. This understanding is crucial for industries that use copper and are exposed to organic acid vapors, highlighting the need for corrosion prevention measures (Bastidas & La Iglesia, 2007).

Reactive Extraction of Carboxylic Acids

The separation of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been reviewed, showing that supercritical CO2 is a recommended solvent due to its environmentally friendly and recoverable characteristics. This process of reactive extraction offers a more efficient, simple, and competitive method for carboxylic acid separation, beneficial for industrial applications where acetic acid is a significant component (Djas & Henczka, 2018).

Disinfection of Wastewater with Peracetic Acid

Peracetic acid, a potent disinfectant, has shown effectiveness in treating wastewater effluents due to its broad spectrum of antimicrobial activity. It offers several advantages, such as ease of treatment implementation, effectiveness in heterogeneous organic matter presence, and no need for dechlorination. However, its use increases the organic content in the effluent due to acetic acid formation, posing challenges for microbial regrowth and economic considerations due to its high cost, which may decrease if production scales up (Kitis, 2004).

Propriétés

IUPAC Name |

2-propylsulfinylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-2-3-9(8)4-5(6)7/h2-4H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRNKYQPICWEGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522772 |

Source

|

| Record name | (Propane-1-sulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Propylsulfinyl)acetic acid | |

CAS RN |

137375-80-5 |

Source

|

| Record name | (Propane-1-sulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)